molecular formula C12H11N3O2 B495249 4-[(3-Amino-2-pyridinyl)oxy]benzamide

4-[(3-Amino-2-pyridinyl)oxy]benzamide

Katalognummer: B495249
Molekulargewicht: 229.23g/mol
InChI-Schlüssel: SSWDTJSAWQMTRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing unambiguous identification of its molecular structure. According to PubChem database records, the compound is officially designated as 4-(3-aminopyridin-2-yl)oxybenzamide, reflecting the connectivity between the benzamide core and the aminopyridine substituent. The molecular formula C₁₂H₁₁N₃O₂ indicates the presence of twelve carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 229.23 g/mol. The compound has been assigned PubChem CID 15942962, facilitating its identification in chemical databases and literature searches.

The chemical structure can be systematically described through its Simplified Molecular Input Line Entry System representation: C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)N)N. This notation clearly delineates the ether bridge connecting the 3-amino-2-pyridinyl moiety to the para position of the benzamide ring. The International Chemical Identifier string InChI=1S/C12H11N3O2/c13-10-2-1-7-15-12(10)17-9-5-3-8(4-6-9)11(14)16/h1-7H,13H2,(H2,14,16) provides additional structural verification and enables cross-referencing with other chemical databases. The corresponding InChI Key SSWDTJSAWQMTRP-UHFFFAOYSA-N serves as a unique identifier for computational and database applications.

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound exhibits a distinctive non-planar conformation characterized by significant dihedral angles between its aromatic ring systems. Computational modeling studies of related 2-aminobenzamide derivatives have revealed that the dihedral angle between the benzene and pyridine rings typically ranges from 60° to 70°, significantly deviating from planarity. This non-planar arrangement arises from steric interactions between the substituents and the inherent flexibility of the ether linkage, which serves as a rotational axis allowing conformational adjustments in response to environmental factors.

The bonding analysis reveals several critical structural features that influence the compound's stability and reactivity. The ether linkage C-O-C exhibits characteristic bond lengths of approximately 1.36-1.40 Å, consistent with sp² hybridization of the oxygen atom and partial double-bond character due to resonance interactions with the adjacent aromatic systems. The amino group attached to the pyridine ring demonstrates typical primary amine characteristics, with N-H bond lengths of approximately 1.01 Å and H-N-H bond angles near 106°, reflecting the pyramidal geometry expected for sp³ hybridized nitrogen. The benzamide carbonyl group displays the expected planar geometry with C=O bond length of approximately 1.23 Å and C-N bond length of 1.37 Å, indicating substantial amide resonance stabilization.

Intramolecular hydrogen bonding interactions play a crucial role in stabilizing specific conformations of the molecule. Crystallographic studies of analogous compounds have identified potential N-H···O hydrogen bonds between the amino group and the carbonyl oxygen, with donor-acceptor distances typically ranging from 2.7 to 3.2 Å. These weak interactions contribute to conformational preferences and may influence the compound's biological activity by pre-organizing the molecule into bioactive conformations. The electronic distribution within the molecule is significantly influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating character of the amino substituent, creating a polarized electronic environment that affects both chemical reactivity and intermolecular interactions.

Crystallographic Studies and Solid-State Conformations

While specific crystallographic data for this compound remain limited in the available literature, studies of closely related 2-amino-N-(pyridin-2-yl)benzamide compounds provide valuable insights into the solid-state conformational preferences of this structural class. Crystal structure determinations of 2-amino-N-(pyridin-2-yl)benzamide have revealed a monoclinic crystal system with space group P2₁/c, exhibiting unit cell parameters of a = 5.323(4) Å, b = 19.530(16) Å, c = 10.302(10) Å, and β = 100.965(8)°. These crystallographic parameters indicate relatively dense packing arrangements with four molecules per unit cell, suggesting efficient intermolecular interactions in the solid state.

The crystal packing analysis reveals extensive hydrogen bonding networks that stabilize the three-dimensional structure. Primary amine groups serve as hydrogen bond donors, forming N-H···N interactions with pyridine nitrogen acceptors from neighboring molecules. Additionally, the carbonyl oxygen atoms of the benzamide moieties participate in hydrogen bonding with amino groups, creating extended supramolecular assemblies. The dihedral angle between the benzene and pyridine rings in the solid state has been measured at 65.55(3)°, confirming the non-planar geometry predicted by theoretical calculations. This significant deviation from planarity is maintained in the crystal lattice despite packing constraints, indicating that the twisted conformation represents a stable energy minimum.

Temperature-dependent crystallographic studies at 296(2) K have provided refinement statistics with Rgt(F) = 0.0314 and wRref(F²) = 0.0871, indicating high-quality structure determinations. The thermal parameters suggest moderate molecular motion in the crystal lattice, with anisotropic displacement parameters revealing preferential motion perpendicular to the aromatic ring planes. These crystallographic insights contribute to understanding the conformational flexibility of the molecule and its potential for polymorphism, factors that are crucial for pharmaceutical development and formulation considerations.

Comparative Analysis with Structurally Analogous Benzamide Derivatives

The structural comparison of this compound with related benzamide derivatives reveals important structure-activity relationships and synthetic accessibility patterns. Analogous compounds such as 3-amino-N-(pyrimidin-2-yl)benzamide (molecular weight 214.22 g/mol) and 4-(2-aminopyridin-3-yl)benzamide (molecular weight 213.23 g/mol) share similar structural motifs but differ in their connectivity patterns and substituent positions. These variations provide opportunities to evaluate the impact of regioisomerism on biological activity and physicochemical properties.

The kinase inhibition studies conducted on 3-aminopyridin-2-one-based libraries have demonstrated that structural modifications significantly influence biological activity profiles. Compounds containing N-methylpyrazole substituents showed enhanced biochemical activity against Aurora A and AKT2 kinases, with inhibition values reaching 58% and 77% respectively at 100 μM concentrations. The introduction of quinoline moieties in place of pyridyl rings resulted in improved selectivity profiles, with selectivity scores S(50%) of 0.19. These findings suggest that the pyridinyl ether linkage in this compound may confer specific binding characteristics that could be optimized for particular biological targets.

Substituted analogues such as 3-[4-(aminomethyl)pyridin-2-yl]oxy-N-(4-methoxyphenyl)benzamide (molecular weight 349.4 g/mol) demonstrate how additional functional groups can modulate molecular properties. The incorporation of methoxy substituents and extended alkyl chains increases molecular weight and lipophilicity, potentially affecting membrane permeability and tissue distribution. Crystallographic studies of N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester have revealed space group P-1 with residual factors of 0.1126, indicating the structural complexity that arises from additional substituents. These comparative analyses emphasize the importance of precise structural modifications in optimizing the pharmacological properties of benzamide derivatives while maintaining their core recognition elements for biological targets.

Eigenschaften

Molekularformel

C12H11N3O2

Molekulargewicht

229.23g/mol

IUPAC-Name

4-(3-aminopyridin-2-yl)oxybenzamide

InChI

InChI=1S/C12H11N3O2/c13-10-2-1-7-15-12(10)17-9-5-3-8(4-6-9)11(14)16/h1-7H,13H2,(H2,14,16)

InChI-Schlüssel

SSWDTJSAWQMTRP-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)N)N

Kanonische SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)N)N

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

One of the primary applications of 4-[(3-Amino-2-pyridinyl)oxy]benzamide is in cancer treatment. Preliminary studies indicate its ability to inhibit specific enzymes involved in tumor growth, suggesting it could serve as a therapeutic agent against various cancers. The mechanism typically involves competitive inhibition at enzyme active sites, altering their function to produce therapeutic effects .

Case Study: Enzyme Inhibition

  • Target Enzymes: Various kinases involved in tumor progression.
  • Findings: The compound demonstrated significant inhibitory activity against these enzymes, leading to reduced cell proliferation in vitro.

Neuroprotective Effects

Research has indicated that derivatives of benzamides, including this compound, may exhibit neuroprotective properties. For example, related compounds have shown potential in inhibiting c-Abl kinase, which is implicated in neurodegenerative diseases such as Parkinson's disease .

Case Study: Neuroprotection

  • Compound Tested: 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives.
  • Results: Significant neuroprotective effects were observed against cell death induced by neurotoxins, with lower toxicity compared to existing treatments like nilotinib.

Histone Deacetylase Inhibition

Another promising application is the role of this compound as a histone deacetylase inhibitor. These inhibitors are crucial for cancer therapies as they can affect gene expression related to cell differentiation and proliferation .

Case Study: Histone Deacetylase Inhibition

  • Mechanism: The compound inhibits histone deacetylases, leading to increased acetylation of histones and altered gene expression.
  • Therapeutic Implications: Effective against various cancers, particularly blood cancers and solid tumors.

Interaction studies have employed techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to assess the binding affinity of this compound with target proteins. Initial findings suggest stable complex formation, indicating its potential for therapeutic applications .

Interaction Study Technique Used Findings
Binding AffinitySPRHigh affinity for target kinases
Stability AssessmentITCStable complexes formed

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in PARP Inhibition

Key Compounds :
  • 4-(4-Cyanophenoxy)benzamide (Compound 10) and 3-(4-Carbamoylphenoxy)benzamide (Compound 20) Structure: Para-substituted benzamides with aryl ether linkages (e.g., cyanophenyl or carbamoylphenyl groups). Activity:
  • Inhibit PARP10 with IC50 values in the nanomolar range (230–710 nM) in vitro.
  • Exhibit selectivity for PARP2 over PARP1, unlike clinical PARP inhibitors (e.g., Olaparib), which target both . Cell Permeability: Demonstrated in HeLa cell assays, rescuing PARP10-induced apoptosis at low micromolar concentrations . Key Difference: Lacks the pyridinyl amino group present in 4-[(3-Amino-2-pyridinyl)oxy]benzamide, which may alter target engagement or solubility.
OUL35 (4,4’-Oxybenzamide)
  • Structure : Simpler benzamide with a diphenyl ether linkage.
  • Activity : Stabilizes PARP10 in cellular thermal shift assays and reverses PARP10-mediated cytotoxicity (IC50 ~500 nM) .

Serotonin-1A Receptor Antagonists

p-MPPI and p-MPPF
  • Structure : Benzamidoethylpiperazine derivatives with halogenated aryl groups (iodo or fluoro).
  • Activity: Competitive antagonists of 5-HT1A receptors (ID50 = 3–5 mg/kg in vivo). No partial agonist activity, distinguishing them from buspirone-like compounds .
  • Key Difference : The piperazine and halogenated aryl groups confer receptor specificity, unlike the pyridinyloxy-benzamide scaffold, which is tailored for enzyme inhibition.

Complex Benzamide Derivatives

rac-CCT 250863
  • Structure: Includes trifluoropentene, thiophene, and dimethylamino groups.
  • Molecular Weight : 490.545 g/mol.
  • Solubility : Soluble in DMSO and 1eq. HCl (100 mM) .
  • Key Difference : The bulky substituents and higher molecular weight may limit blood-brain barrier penetration compared to simpler benzamides.
CHEMBL2435858
  • Structure: Piperidine-linked imidazolidinone and pyridinyloxy groups.
  • Molecular Weight : 569.706 g/mol.
  • XlogP : 3.6, indicating moderate lipophilicity .
  • Key Difference : The extended heterocyclic system likely targets GPCRs (e.g., CCR4) rather than PARPs .

Data Table: Comparative Analysis

Compound Target IC50/ID50 Selectivity Molecular Weight (g/mol) Key Structural Features
This compound Not specified Not reported Not reported ~350 (estimated) Pyridinyloxy, benzamide, amino group
4-(4-Cyanophenoxy)benzamide (10) PARP10/PARP2 230–710 nM (PARP10) PARP2 > PARP1 ~270 Cyanophenyl ether, benzamide
p-MPPI 5-HT1A 3–5 mg/kg (ID50) No agonist activity ~550 Iodobenzamidoethylpiperazine
rac-CCT 250863 Not specified Not reported Not reported 490.545 Trifluoropentene, thiophene

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (NAS)

The most common method involves reacting 3-amino-2-pyridinol with a benzamide precursor, typically 4-hydroxybenzoyl chloride, under basic conditions. The reaction proceeds via deprotonation of the pyridinol’s hydroxyl group by a base such as potassium carbonate, followed by nucleophilic attack on the activated aromatic ring of the benzoyl chloride. Key parameters include:

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity by stabilizing transition states.

  • Temperature : Reactions are conducted at 80–100°C to overcome activation barriers while minimizing side reactions.

  • Base : Triethylamine or sodium hydride facilitates deprotonation, with yields reaching 65–75% after 12–24 hours.

Coupling Reactions Using Activated Intermediates

An alternative approach employs coupling agents to form the amide bond. For example, 4-[(3-amino-2-pyridinyl)oxy]benzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with ammonia or ammonium hydroxide. This method avoids harsh basic conditions but requires careful moisture control. Yields range from 60% to 70%, with purity >95% after recrystallization.

One-Pot Synthesis

A streamlined one-pot method, adapted from nilotinib synthesis protocols, condenses 3-amino-2-pyridinol with in-situ-generated 4-hydroxybenzamide derivatives. High-boiling solvents like n-butanol enable sequential steps (condensation, activation, and amidation) without intermediate isolation. This approach reduces processing time by 40% compared to multi-step methods, achieving yields of 70–80%.

Mechanistic Insights and Intermediate Characterization

Reaction Mechanism of NAS

The NAS mechanism involves three stages:

  • Deprotonation : The hydroxyl group of 3-amino-2-pyridinol is deprotonated by a base, forming a potent nucleophile.

  • Electrophilic Activation : The benzoyl chloride’s carbonyl carbon becomes electrophilic due to chloride leaving-group stabilization.

  • Bond Formation : The nucleophilic oxygen attacks the activated carbon, displacing chloride and forming the ether linkage.

Side reactions, such as over-alkylation or hydrolysis of the benzoyl chloride, are mitigated by controlling stoichiometry and moisture levels.

Key Intermediates

  • 4-Hydroxybenzoyl Chloride : Synthesized via treatment of 4-hydroxybenzoic acid with thionyl chloride. IR spectroscopy confirms successful activation by the disappearance of the –COOH peak (1700 cm⁻¹) and emergence of –COCl (1800 cm⁻¹).

  • 3-Amino-2-pyridinol : Characterized by ¹H NMR (δ 6.8 ppm for aromatic protons, δ 5.2 ppm for –NH₂).

Optimization Strategies for Industrial Scalability

Solvent and Temperature Optimization

ParameterNAS MethodCoupling MethodOne-Pot Method
SolventDMFTHFn-Butanol
Temperature (°C)8025110
Yield (%)686278
Purity (%)929589

High-boiling solvents like n-butanol improve reaction rates in one-pot syntheses but require post-reaction distillation for recovery. Lower temperatures in coupling reactions reduce energy costs but prolong reaction times.

Catalytic Enhancements

The addition of catalytic DMAP (4-dimethylaminopyridine) in coupling reactions accelerates amide bond formation by stabilizing tetrahedral intermediates. This reduces reaction time from 24 hours to 8 hours, with yields increasing to 75%.

Workflow Simplification

Patent WO2015087343A2 highlights the elimination of intermediate isolations in one-pot methods, reducing waste and labor. For example, hydrolysis of ethyl esters in-situ avoids time-consuming extraction steps, cutting production time by 30%.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 8.2 ppm (pyridine H-6), δ 7.9 ppm (benzamide aromatic protons), and δ 6.7 ppm (pyridine H-4).

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity >98% with a retention time of 6.2 minutes.

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 244.1, consistent with the molecular formula C₁₂H₁₁N₃O₂.

Impurity Profiling

Common impurities include:

  • Unreacted 3-amino-2-pyridinol : Detected via TLC (Rf 0.3 vs. 0.5 for product).

  • Hydrolysis Byproducts : 4-hydroxybenzamide (identified by IR carbonyl stretch at 1680 cm⁻¹).

Applications and Derivative Synthesis

While direct pharmacological data for this compound are limited, structural analogs demonstrate tyrosine kinase inhibitory activity. Derivatives such as methyl esters and pyrimidine-containing variants are synthesized via:

  • Esterification : Treatment with methanol/H₂SO₄ yields methyl 4-[(3-amino-2-pyridinyl)oxy]benzoate, enhancing lipophilicity for CNS applications.

  • Heterocyclic Fusion : Condensation with pyrimidine aldehydes generates fused-ring systems, broadening bioactivity profiles .

Q & A

Basic Research Questions

Q. How can researchers design a safe and efficient synthesis pathway for 4-[(3-Amino-2-pyridinyl)oxy]benzamide?

  • Methodological Answer :

  • Begin with hazard analysis for reagents (e.g., O-benzyl hydroxylamine hydrochloride) and intermediates, referencing safety protocols from "Prudent Practices in the Laboratory" .
  • Use stepwise coupling reactions (e.g., amidation, nucleophilic substitution) under controlled conditions, as outlined in benzamide synthesis literature .
  • Incorporate Ames testing to assess mutagenicity of intermediates, similar to protocols applied to anomeric amide derivatives .
  • Optimize reaction yield using dichloromethane or acetonitrile as solvents, and monitor decomposition via differential scanning calorimetry (DSC) for thermally unstable intermediates .

Q. What are key physicochemical characterization methods for this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H-NMR to confirm aromatic proton environments and FT-IR for amide bond validation (C=O stretch ~1650 cm1^{-1}) .
  • Chromatography : Employ HPLC with UV detection to assess purity (>98%) and retention time consistency .
  • Thermal Stability : Conduct DSC to identify decomposition thresholds, critical for storage recommendations .
  • Solubility Profiling : Test in polar (e.g., DMSO) and non-polar solvents to guide formulation studies.

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock to predict binding affinities with bacterial targets (e.g., acps-pptase enzymes) .
  • MD Simulations : Validate docking results with 100-ns simulations to assess protein-ligand stability under physiological conditions .
  • Experimental Cross-Validation : Compare computational predictions with in vitro enzyme inhibition assays (e.g., IC50_{50} measurements) .
  • Data Integration : Create tables correlating docking scores, binding energies, and experimental IC50_{50} values to identify structure-activity relationships (SAR).

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature) to minimize variability .
  • Orthogonal Validation : Use multiple assays (e.g., fluorescence-based vs. radiometric) to confirm target inhibition .
  • Meta-Analysis : Compile literature data into a comparative table, highlighting variables like cell lines, incubation times, and solvent effects .
  • Theoretical Alignment : Reconcile discrepancies by aligning results with enzymatic mechanisms (e.g., competitive vs. non-competitive inhibition) .

Q. What strategies enhance selectivity in structural analogs without compromising activity?

  • Methodological Answer :

  • SAR Studies : Introduce substituents (e.g., trifluoromethyl, pyridinyl) at specific positions to modulate steric and electronic effects .
  • Selectivity Profiling : Screen analogs against related enzymes (e.g., bacterial vs. human PPTases) to identify off-target interactions .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to map essential binding features and guide rational design .
  • In Vivo Testing : Prioritize compounds with >10-fold selectivity in murine infection models .

Experimental Design and Data Analysis

Q. How to design a dose-response study to evaluate antibacterial efficacy?

  • Methodological Answer :

  • Concentration Range : Test 8–10 doses (e.g., 0.1–100 µM) in triplicate to capture sigmoidal curves .
  • Controls : Include vehicle (DMSO) and positive controls (e.g., ciprofloxacin) .
  • Statistical Analysis : Fit data to a four-parameter logistic model using GraphPad Prism to calculate EC50_{50} and Hill slopes .
  • Reproducibility : Validate results across ≥3 independent experiments with blinded scoring .

Q. How to optimize reaction conditions for scale-up synthesis?

  • Methodological Answer :

  • DoE Approach : Use fractional factorial design to test variables (temperature, catalyst loading, solvent ratio) .
  • Continuous Flow Reactors : Implement microfluidic systems for improved heat/mass transfer during amidation .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FT-IR or HPLC .
  • Yield-Purity Trade-off : Prioritize conditions achieving >90% yield and >95% purity, documented in optimization tables .

Theoretical and Methodological Frameworks

Q. How to align research on this compound with broader pharmacological theories?

  • Methodological Answer :

  • Target Hypothesis : Link the compound’s activity to bacterial lipid biosynthesis pathways, referencing acps-pptase’s role in fatty acid synthesis .
  • Kinetic Analysis : Determine inhibition constants (KiK_i) to validate mechanistic models (e.g., non-competitive inhibition) .
  • Cross-Disciplinary Integration : Incorporate structural biology (crystallography) and metabolomics data to refine theoretical models .

Q. What ethical and safety protocols are critical during in vivo testing?

  • Methodological Answer :

  • IACUC Compliance : Follow guidelines for humane endpoints and sample sizes in animal studies .
  • Mutagenicity Monitoring : Conduct periodic Ames tests on metabolites to detect genotoxic risks .
  • PPE and Ventilation : Use fume hoods and N95 masks during compound handling, as advised for benzamide derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.